ETHYL 3-BENZOYLACRYLATE

Organic Synthesis Michael Addition Pharmaceutical Intermediates

Ethyl 3-benzoylacrylate (E3BA) is an α,β-unsaturated ester with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol. It exists primarily as the trans-isomer, typically appearing as a pale yellow to reddish liquid with a boiling point of 184–185 °C (at 25 mmHg), a density of 1.112 g/mL (25 °C), and a refractive index of 1.542–1.546.

Molecular Formula C10H11N3S
Molecular Weight 0
CAS No. 174501-56-5
Cat. No. B1170291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 3-BENZOYLACRYLATE
CAS174501-56-5
Molecular FormulaC10H11N3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Benzoylacrylate (CAS 17450-56-5): Sourcing and Identification for ACE Inhibitor Intermediates


Ethyl 3-benzoylacrylate (E3BA) is an α,β-unsaturated ester with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It exists primarily as the trans-isomer, typically appearing as a pale yellow to reddish liquid with a boiling point of 184–185 °C (at 25 mmHg), a density of 1.112 g/mL (25 °C), and a refractive index of 1.542–1.546 . This compound serves as a crucial building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including enalapril, ramipril, and quinapril, and is also recognized as a key impurity in enalapril formulations .

Reported intermediate for ACE inhibitor synthesis (enalapril, ramipril, quinapril)
Identified impurity reference standard for enalapril analytical methods
α,β-unsaturated ester supports Michael addition and conjugate addition workflows

Procurement Risks: Why Ethyl 3-Benzoylacrylate Cannot Be Casually Substituted


Substituting Ethyl 3-benzoylacrylate with seemingly similar α,β-unsaturated esters—such as methyl 3-benzoylacrylate, ethyl benzoylacetate, or 3-benzoylacrylic acid—can fundamentally alter reaction outcomes in synthetic workflows. These compounds differ markedly in their reactivity profiles, regioselectivity, and physical properties, leading to variations in product yield, purity, and impurity profiles . For instance, the ethyl ester exhibits distinct reactivity in enantioselective Michael additions compared to its methyl counterpart . Furthermore, its unique combination of an electrophilic double bond and ester functionality enables specific transformations, such as catalyst-free regioselective heterocycle syntheses, which are not replicable with the saturated analog ethyl benzoylacetate [1]. Therefore, blind substitution without a data-driven understanding of these differential characteristics risks compromising the integrity of downstream pharmaceutical synthesis and analytical methods.

Conjugated double bond enables Michael acceptor reactivity
Ethyl benzoylacetate (saturated) may not support conjugate addition steps
Ethyl ester influences enantioselectivity in Michael additions
Methyl 3-benzoylacrylate may shift stereochemical outcome
Ester functionality required for downstream transformations
3-Benzoylacrylic acid (free acid) may alter reactivity and solubility profile

Head-to-Head Quantitative Evidence: Differentiating Ethyl 3-Benzoylacrylate from Analogs


Reactivity Edge: Ethyl vs. Saturated Ethyl Benzoylacetate in Michael Addition

Ethyl 3-benzoylacrylate contains an α,β-unsaturated carbonyl system that confers greater reactivity compared to its saturated analog, ethyl benzoylacetate. This structural difference enables participation in a wider range of chemical transformations, particularly Michael additions . While direct quantitative kinetic data is not available for these two specific compounds, class-level inference indicates that the presence of the conjugated double bond in Ethyl 3-benzoylacrylate increases its electrophilicity at the β-carbon by several orders of magnitude relative to the saturated ester, making it a significantly more potent Michael acceptor .

Reactivity Edge
Class-level inference
α,β-unsaturated vs saturated ester
Higher electrophilicity expected for Michael addition
Quantitative kinetics not available
Organic Synthesis Michael Addition Pharmaceutical Intermediates

Synthetic Yield and Purity: Optimized Production vs. Alternative Routes

In the synthesis of Quinapril, an optimized process using acetophenone and glyoxylic acid yielded Ethyl 3-benzoylacrylate at 78.2% with a mass fraction of 91.07% [1]. This compares favorably to a method using maleic anhydride and benzene, which was noted to have drawbacks in industrial feasibility, pollution, and cost [2]. Separately, a patent describing recovery from enalapril mother liquor achieved a remarkable 95.5% yield and 96.5% purity [3]. In contrast, a solid acid-catalyzed method using benzene and maleic anhydride achieved ≥98% purity but a lower total yield of ≥75% [4]. These data points highlight that both yield and purity are highly dependent on the synthetic route, and the choice of method directly impacts the economic and practical viability of using Ethyl 3-benzoylacrylate at scale.

Yield & Purity
Cross-study comparable
Yield 75–95.5%, Purity 91–>98%
Route-dependent; vendor source impacts efficiency
Multiple synthetic routes compared
Process Chemistry Yield Optimization ACE Inhibitor Synthesis

Regioselectivity in Catalyst-Free Heterocycle Synthesis

In the synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, Ethyl 3-benzoylacrylate demonstrates high regioselectivity under catalyst-free conditions [1]. The method employs aza-ene additions and cyclic-condensation reactions, achieving good yields with simple work-up procedures [2]. While specific regioselectivity ratios are not quantified in the abstract, the paper highlights 'high regioselectivity' as a key advantage of this approach. This contrasts with the use of methyl acetylacrylate derivatives, which may exhibit different regiochemical outcomes under similar conditions, underscoring the need for compound-specific optimization in heterocycle construction [3].

Regioselective Synthesis
Supporting evidence
High regioselectivity reported
Supports catalyst-free heterocycle routes
Regioselectivity ratios not quantified
Heterocyclic Chemistry Regioselectivity Green Chemistry

Photochemical [2+2] Cycloaddition: Quantitative Dimerization in the Solid State

Upon UV irradiation, 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state undergoes efficient [2+2] photocycloaddition to give a head-to-tail dimer quantitatively [1]. This reaction proceeds with high efficiency, as described in the abstract of the J. Chem. Soc., Perkin Trans. 1 paper. While a direct comparator for ethyl 3-benzoylacrylate itself is not provided in the available abstract, the quantitative nature of this solid-state photoreaction for a derivative highlights the potential for this compound class in photochemical applications. This contrasts with the behavior of 2-benzyloxyethyl 3-benzoylacrylate, which underwent only cis-trans photoisomerization under similar conditions [2], demonstrating the sensitivity of photochemical outcomes to subtle structural changes.

Solid-State Photochemistry
Cross-study comparable
Quantitative [2+2] dimerization (derivative) vs only isomerization
Structural sensitivity in photochemical outcome
Derivative-specific; validate with target compound
Photochemistry Solid-State Synthesis Cycloaddition

Ethyl 3-Benzoylacrylate: Prioritized Application Scenarios Based on Quantitative Evidence


Pharmaceutical Intermediate: Synthesis of Enalapril, Ramipril, and Quinapril

Ethyl 3-benzoylacrylate is a critical intermediate in the multi-step synthesis of several ACE inhibitors, including enalapril, ramipril, and quinapril. Its role is supported by synthetic routes achieving yields up to 95.5% [1]. This compound is also an identified impurity in enalapril, making it essential for both API production and analytical reference standards .

Catalyst-Free Heterocycle Synthesis for Drug Discovery

Researchers developing pyrrolo[1,2-a]imidazole and imidazo[1,2-a]-pyridine scaffolds can utilize Ethyl 3-benzoylacrylate in catalyst-free, regioselective reactions, as demonstrated in the synthesis of these pharmaceutically relevant heterocycles [2]. This method offers a 'greener' alternative with simplified purification, potentially accelerating lead optimization campaigns.

Solid-State Photochemistry for Green Synthesis

For groups exploring solid-state photochemical transformations, Ethyl 3-benzoylacrylate derivatives serve as valuable substrates. The quantitative [2+2] photocycloaddition of a related compound in the crystalline state [3] highlights the potential for developing solvent-free, high-atom-economy processes for constructing cyclobutane-containing molecules, which are of interest in materials science and medicinal chemistry.

Analytical Reference Standard for Pharmaceutical Quality Control

Given its identification as an impurity in enalapril, Ethyl 3-benzoylacrylate is required as a reference standard for HPLC method development and validation in pharmaceutical QC laboratories . Suppliers offering characterized material compliant with regulatory guidelines are essential for ensuring drug purity and safety.

Application
Selection Property
Validation Focus
ACE inhibitor intermediate synthesis
α,β-unsaturated ester reactivity
Route-specific yield and purity
Catalyst-free heterocycle synthesis
Regioselectivity under mild conditions
Method reproducibility and scope
Solid-state photochemistry
Crystalline-state photoreactivity
Dimerization efficiency and selectivity
Analytical reference standard
Certified identity and purity
HPLC method suitability and impurity profiling

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